
N-(3,5-dimethylphenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,5-dimethylphenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide, also known as DMTTP, is a tetrazole-based compound that has gained attention in scientific research due to its potential therapeutic applications.
科学的研究の応用
Preclinical Evaluation
A study on Tepoxalin, a compound similar in structure, revealed its dual inhibition of cyclooxygenase and 5-lipoxygenase activities. Tepoxalin demonstrated significant oral anti-inflammatory effects without accumulating in plasma, indicating its potential for therapeutic applications without long-term residue concerns (Knight et al., 1996).
Photodynamic Therapy Applications
Research into zinc phthalocyanine derivatives with high singlet oxygen quantum yields identified compounds with significant potential for photodynamic therapy in cancer treatment. These compounds, characterized by their photophysical and photochemical properties, demonstrated effectiveness as Type II photosensitizers, highlighting their potential utility in therapeutic settings (Pişkin, Canpolat, & Öztürk, 2020).
Cell Growth and Drug Sensitivity Assays
The development of soluble tetrazolium/formazan assays for evaluating cell growth and drug sensitivity showcased the utility of tetrazolium compounds in biomedical research. These assays, providing direct absorbance readings without solubilization steps, offer a simplified method for assessing cellular pharmacology and biology, which could be applicable to a range of scientific investigations (Cory, Owen, Barltrop, & Cory, 1991).
Cyclooxygenase-2 Inhibition Studies
The synthesis of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide and its evaluation as a cyclooxygenase-2 inhibitor revealed insights into the compound's interactions within the enzyme's active site. This research provides a foundation for developing new anti-inflammatory drugs with specific target mechanisms, contributing to the broader field of medicinal chemistry and pharmacology (Al-Hourani et al., 2016).
特性
IUPAC Name |
N-(3,5-dimethylphenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c1-12-8-13(2)10-15(9-12)20-19(25)17(18-21-23-24-22-18)11-14-4-6-16(26-3)7-5-14/h4-10,17H,11H2,1-3H3,(H,20,25)(H,21,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSCLOUIYZRSDAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C(CC2=CC=C(C=C2)OC)C3=NNN=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

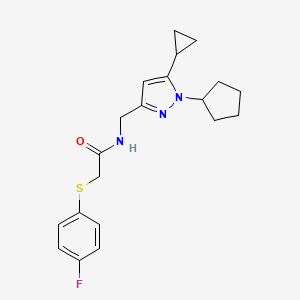
![[(1-cyanocycloheptyl)carbamoyl]methyl 3-(1-methyl-1H-pyrazol-4-yl)propanoate](/img/structure/B2702898.png)
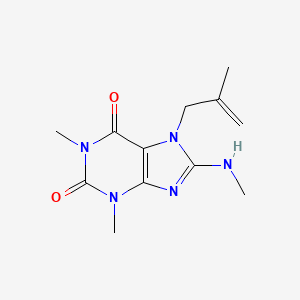
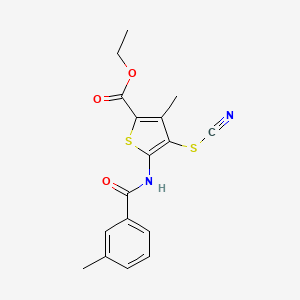
![ethyl 2-[1-methyl-9-(4-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2702905.png)

![1-(7-Benzyl-2,7-diazaspiro[4.4]nonan-2-yl)prop-2-en-1-one](/img/structure/B2702907.png)

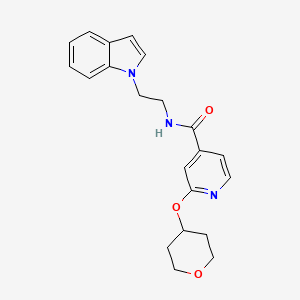
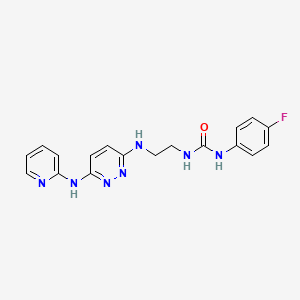
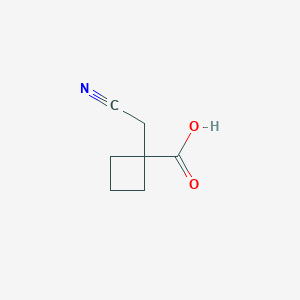
![3-{[3-(Trifluoromethyl)benzyl]oxy}pyrido[1,2-a]indole-10-carbonitrile](/img/structure/B2702916.png)
![N-(3-chlorophenyl)-2-[(8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]acetamide](/img/structure/B2702918.png)
![3-[4-(Pyridin-4-ylmethyl)piperazin-1-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2702919.png)